Cinnarizine-d8 -

Cinnarizine-d8

Catalog Number: EVT-7930643
CAS Number:
Molecular Formula: C26H28N2
Molecular Weight: 376.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cinnarizine-d8 is synthesized from cinnarizine, which was originally developed by the Janssen Pharmaceutical Companies. The deuteration process involves replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen, to create the deuterated variant.

Classification

Cinnarizine-d8 is classified as an antihistamine and is part of the piperazine derivatives. Its chemical formula is C26H28D8N2C_{26}H_{28}D_8N_2, with a molecular weight of approximately 376.56 g/mol. The compound is also recognized under the CAS number 1185242-27-6.

Synthesis Analysis

Methods

The synthesis of cinnarizine-d8 typically involves a two-step process:

  1. Synthesis of Cinnarizine: This can be achieved through the reaction of piperazine with benzhydryl chloride or through other methods involving the condensation of appropriate precursors.
  2. Deuteration: The conversion to cinnarizine-d8 is performed using deuterated solvents or reagents, such as deuterated acetic acid or lithium aluminum deuteride, to selectively replace hydrogen atoms with deuterium.

Technical Details

The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of deuterium. High-performance liquid chromatography (HPLC) may also be employed to assess purity and yield.

Molecular Structure Analysis

Structure

Cinnarizine-d8 shares a similar molecular structure with cinnarizine but contains eight deuterium atoms. The structure can be represented as follows:

  • Chemical Formula: C26H28D8N2C_{26}H_{28}D_8N_2
  • Molecular Weight: 376.56 g/mol

Data

The structural confirmation can be achieved through techniques like single-crystal X-ray diffraction or advanced NMR spectroscopy, providing insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

Cinnarizine-d8 can undergo various chemical reactions typical for piperazine derivatives, including:

  • Acylation: Reacting with acyl chlorides to form amides.
  • Hydrogenation: Under specific conditions, it can be reduced to form saturated derivatives.
  • Nucleophilic Substitution: Involving reactions with alkyl halides or other electrophiles.

Technical Details

The reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing yields and selectivity in these transformations. Analytical methods such as mass spectrometry and NMR are used to monitor reaction progress.

Mechanism of Action

Process

Cinnarizine-d8 acts primarily as an antagonist at histamine H1 receptors and has calcium channel blocking properties. This dual action helps reduce symptoms associated with motion sickness by inhibiting vestibular stimulation.

Data

Studies indicate that cinnarizine and its deuterated form exhibit similar pharmacodynamic profiles, allowing researchers to use cinnarizine-d8 in clinical trials to study metabolism and bioavailability without altering therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 130-135 °C.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant data from spectral analysis (NMR, IR) can provide detailed insights into functional groups and molecular interactions.

Applications

Scientific Uses

Cinnarizine-d8 is primarily utilized in pharmacokinetic studies due to its isotopic labeling. Key applications include:

  • Drug Development: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
  • Clinical Research: Investigating therapeutic efficacy in motion sickness and related disorders.
  • Metabolic Studies: Understanding metabolic pathways through tracer studies in biological systems.
Introduction

Historical Context and Rationale for Deuterated Pharmaceutical Analogs

The strategic incorporation of deuterium (²H) into pharmaceutical compounds represents a significant advancement in drug design, leveraging the kinetic isotope effect to modulate metabolic pathways. Deuterated analogs exploit the strengthened carbon-deuterium bond (C-²H), which exhibits ~6-10 times greater stability than carbon-hydrogen (C-H) bonds. This enhanced stability reduces the rate of cytochrome P450 (CYP)-mediated oxidative metabolism, thereby prolonging drug half-life and minimizing toxic metabolite formation. Pioneering examples like deutetrabenazine (Austedo®) demonstrate improved pharmacokinetic profiles over non-deuterated counterparts, validating deuterium labeling as a tool for drug optimization. Cinnarizine-d8 emerges within this paradigm, designed to enhance the therapeutic utility of the parent antihistamine and calcium channel blocker cinnarizine—first synthesized in 1955 and clinically employed for vestibular disorders and motion sickness [5].

Table 1: Key Deuterated Pharmaceuticals and Their Applications

CompoundTherapeutic ClassPrimary ImprovementApproval Status
DeutetrabenazineVesicular monoamine transporter inhibitorExtended half-life, reduced dosingFDA-approved (2017)
Cinnarizine-d8Calcium channel blocker/AntihistamineMetabolic stability (theoretical)Research compound
DeucravacitinibTYK2 inhibitorEnhanced target specificityFDA-approved (2022)

Cinnarizine-d8: Structural and Functional Significance in Isotopic Labeling

Cinnarizine-d8 (chemical formula: C₂₆H₂₀D₈N₂; molecular weight: 376.56 g/mol) incorporates eight deuterium atoms at the 2,2,3,3,5,5,6,6-positions of its piperazine ring, replacing all hydrogen atoms in these methylene groups. This strategic modification targets sites vulnerable to oxidative metabolism, where α-carbon oxidation generates potentially unstable intermediates. The structural alterations do not compromise cinnarizine’s dual pharmacological activity: antagonism of histamine H1 receptors and blockade of T-type calcium channels. Crucially, deuterium substitution preserves the parent molecule’s stereoelectronic properties, ensuring target binding affinity remains intact while potentially enhancing metabolic resistance. The dihydrochloride salt form (C₂₆H₂₂D₈Cl₂N₂; MW: 449.49 g/mol) facilitates solubility for in vitro studies [6] [7] [10].

Table 2: Structural and Physicochemical Properties of Cinnarizine vs. Cinnarizine-d8

PropertyCinnarizineCinnarizine-d8Analytical Method
Molecular FormulaC₂₆H₂₈N₂C₂₆H₂₀D₈N₂High-resolution MS
Molecular Weight (g/mol)368.52376.56Mass spectrometry
CAS Registry298-57-71185242-27-6Chemical database
Deuterium PositionN/APiperazine ring (2,2,3,3,5,5,6,6)²H-NMR spectroscopy
LogP (Predicted)5.8 ± 0.55.8 ± 0.5Chromatographic analysis

Research Objectives and Gaps in Deuterated Calcium Channel Blocker Studies

Despite the proven utility of cinnarizine in managing vestibular vertigo and pediatric migraine, its clinical application is constrained by pharmacokinetic limitations—notably extensive hepatic metabolism and variable bioavailability (17-33%). Cinnarizine-d8 addresses these challenges through deuterium-enabled metabolic switching, yet critical research gaps persist:

  • Metabolic Pathway Elucidation: Quantitative assessment of isotope effects on CYP3A4/2D6-mediated N-dealkylation pathways is lacking [4].
  • Formulation Challenges: The weak basicity (pKa = 7.4) and lipophilicity of cinnarizine complicate its dissolution in gastrointestinal fluids. While Eudragit® S100 polymers enhance supersaturation of the parent drug, the impact on deuterated analogs remains unstudied [4] [7].
  • Clinical Translation: No in vivo data corroborate theoretical pharmacokinetic advantages of cinnarizine-d8. This contrasts with robust clinical evidence for non-deuterated cinnarizine, including a 65.8% reduction in moderate vertigo and 89.8% reduction in extreme vertigo [5] [8].
  • Comparative Pharmacology: The field lacks head-to-head studies evaluating deuterated vs. non-deuterated calcium channel blockers in validated disease models (e.g., transient global cerebral ischemia), where flunarizine (a fluorinated analog) shows neuroprotective effects absent in cinnarizine [5].

Properties

Product Name

Cinnarizine-d8

IUPAC Name

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C26H28N2

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+/i19D2,20D2,21D2,22D2

InChI Key

DERZBLKQOCDDDZ-RVEWZOGKSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.